3-(5-Aminopyridin-2-yl)propanoic acid
Overview
Description
3-(5-Aminopyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H10N2O2 It features a pyridine ring substituted with an amino group at the 5-position and a propanoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Aminopyridin-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine, which undergoes a nucleophilic substitution reaction with ammonia to form 2-aminopyridine.
Nitration: The 2-aminopyridine is then nitrated to introduce a nitro group at the 5-position, yielding 5-nitro-2-aminopyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in 5-amino-2-aminopyridine.
Alkylation: The final step involves the alkylation of 5-amino-2-aminopyridine with a suitable alkylating agent, such as ethyl bromoacetate, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Aminopyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-(5-Nitropyridin-2-yl)propanoic acid.
Reduction: 3-(5-Aminopyridin-2-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(5-Aminopyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(5-Aminopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The carboxylic acid moiety can participate in ionic interactions, affecting the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-(5-Nitropyridin-2-yl)propanoic acid: Similar structure but with a nitro group instead of an amino group.
3-(5-Hydroxypyridin-2-yl)propanoic acid: Contains a hydroxyl group at the 5-position.
3-(5-Methylpyridin-2-yl)propanoic acid: Features a methyl group at the 5-position.
Uniqueness: 3-(5-Aminopyridin-2-yl)propanoic acid is unique due to the presence of both an amino group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(5-aminopyridin-2-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPYBVXYAVISNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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